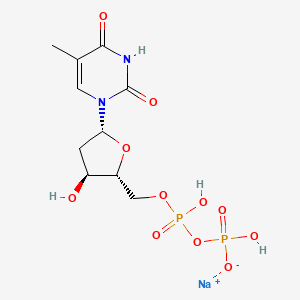

P-P-dThd.Na+

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

P-P-dThd.Na+ is a sodium cationized form of thymidine, a fundamental building block of DNA nucleic acids. Thymidine is a nucleoside composed of the nucleobase thymine and the sugar deoxyribose. The sodium cationization of thymidine is achieved through electrospray ionization, resulting in the formation of the complex P-P-dThd.Na+ .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of P-P-dThd.Na+ involves the electrospray ionization (ESI) of thymidine. In this process, thymidine is dissolved in a suitable solvent and subjected to ESI, which results in the formation of sodium cationized thymidine. The reaction conditions typically involve the use of a mass spectrometer to generate and analyze the ionized species .

Industrial Production Methods

While the industrial production methods for P-P-dThdThis process is primarily used in research settings rather than large-scale industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

P-P-dThd.Na+ undergoes various types of chemical reactions, including:

Coordination Reactions: The sodium cation coordinates with the oxygen atoms in the thymidine molecule, forming stable complexes.

Tautomerization: Sodium cationization can facilitate the tautomerization of thymidine, leading to the formation of different tautomers.

Common Reagents and Conditions

The common reagents used in the preparation and analysis of P-P-dThd.Na+ include solvents like methanol or water, and sodium salts for cationization. The conditions typically involve the use of mass spectrometry for ionization and analysis .

Major Products Formed

The major product formed from the sodium cationization of thymidine is the P-P-dThd.Na+ complex, which exhibits a strong preference for the canonical form of the thymine nucleobase .

Wissenschaftliche Forschungsanwendungen

P-P-dThd.Na+ has several scientific research applications, including:

Structural Studies: The compound is used to study the conformations of nucleosides and their interactions with metal cations.

Mass Spectrometry: It is utilized in mass spectrometry experiments to investigate the stability and fragmentation patterns of nucleoside complexes.

Biomolecular Research: P-P-dThd.Na+ is employed in research related to DNA and RNA structures, providing insights into the behavior of nucleosides under different conditions.

Wirkmechanismus

The mechanism of action of P-P-dThd.Na+ involves the coordination of the sodium cation with the oxygen atoms in the thymidine molecule. This coordination stabilizes the nucleoside and influences its conformation. The molecular targets include the oxygen atoms in the thymine and deoxyribose moieties, which participate in the coordination with the sodium cation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to P-P-dThd.Na+ include:

Sodium Cationized 5-Methyluridine (Thd.Na+): Another sodium cationized nucleoside with similar coordination properties.

Protonated Thymidine (dThd.H+): A protonated form of thymidine that exhibits different stability and tautomerization behavior compared to the sodium cationized form.

Uniqueness

P-P-dThd.Na+ is unique in its strong preference for the canonical form of the thymine nucleobase and its stability under mass spectrometry conditions. The sodium cationization enhances the stability of the nucleoside and provides valuable insights into its structural properties .

Eigenschaften

Molekularformel |

C10H15N2NaO11P2 |

|---|---|

Molekulargewicht |

424.17 g/mol |

IUPAC-Name |

sodium;[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N2O11P2.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t6-,7+,8+;/m0./s1 |

InChI-Schlüssel |

VBCWPANBXJKEMI-HNPMAXIBSA-M |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)[O-])O.[Na+] |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)[O-])O.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)

![methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13848887.png)

![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)

![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)

![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)

![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)

![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)